molecular formula C11H15N5 B7530610 4,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine

4,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine

Cat. No. B7530610
M. Wt: 217.27 g/mol
InChI Key: KPIYHSPNHUFCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine is not fully understood. However, it has been shown to interact with certain enzymes and receptors in the body, leading to various biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to modulate the activity of certain receptors involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine have been studied in various in vitro and in vivo models. It has been shown to have anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory activity in animal models of inflammation. In addition, this compound has been studied for its potential as a contrast agent in medical imaging.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine in lab experiments is its high potency and selectivity. It has been shown to have activity against certain cancer cells and inflammation models at low concentrations. Another advantage is its relatively easy synthesis, which allows for large-scale production. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for research on 4,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine. One direction is to further study its anti-cancer activity and potential as a therapeutic agent for various types of cancer. Another direction is to investigate its anti-inflammatory activity and potential as a treatment for inflammatory diseases. In addition, there is potential for this compound to be used as a contrast agent in medical imaging, and further research is needed to optimize its properties for this application. Finally, more research is needed to understand the mechanism of action of this compound and its interactions with enzymes and receptors in the body.

Synthesis Methods

The synthesis of 4,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine has been achieved using various methods. One of the most commonly used methods involves the reaction of 4,6-dimethyl-2-nitropyrimidine with 1-methyl-4-(methylthio)-1H-pyrazole-5-carbaldehyde in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 4,6-dimethyl-2-nitropyrimidine with 1-methyl-4-(methylthio)-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. These methods have been optimized to produce high yields of the desired compound.

Scientific Research Applications

4,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine has potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has been studied for its potential as a therapeutic agent for various diseases. It has been shown to have activity against certain types of cancer cells and has also been studied for its potential as an anti-inflammatory agent. In addition, this compound has been studied for its potential as a diagnostic tool in the field of medical imaging.

properties

IUPAC Name

4,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-8-4-9(2)15-11(14-8)12-5-10-6-13-16(3)7-10/h4,6-7H,5H2,1-3H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIYHSPNHUFCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCC2=CN(N=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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